N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing fused heterocyclic core and a 3-fluoro-4-methylphenyl acetamide side chain. Benzothieno[3,2-d]pyrimidinones are recognized for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) . The compound’s structural analogs vary in core heterocycles (e.g., benzofuropyrimidinone, thienopyrimidinone) and substituents, which influence pharmacological activity, physicochemical properties, and synthetic accessibility.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-11-6-7-12(8-14(11)20)22-16(24)9-23-10-21-17-13-4-2-3-5-15(13)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWRSOVJYYWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound features a benzothieno-pyrimidine core with a fluoro-substituted phenyl group and an acetamide moiety . Its molecular formula is with a molar mass of approximately 447.52 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's biological activity through increased metabolic stability and lipid solubility, facilitating better membrane permeability .
Biological Activity Overview
Preliminary studies indicate that N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting a potential for this compound in combating bacterial infections.
- Antitumor Effects : The structural analogs have shown promise in antitumor activity, indicating that this compound may also possess similar properties.
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's .
In Vitro Studies
In vitro studies have assessed the inhibitory effects of this compound on various biological targets:
- Cholinesterase Inhibition : Compounds with similar substituents have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders. For instance, analogs showed IC50 values ranging from 10.4 μM to 34.2 μM against AChE .
| Compound | IC50 (μM) | Biological Target |
|---|---|---|
| N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | TBD | AChE/BChE |
| Compound 2b | 15.2 | AChE |
| Compound 2i | 15.3 | AChE |
Case Studies
- Antitumor Activity : A study evaluated the antitumor potential of benzothieno-pyrimidine derivatives, revealing that compounds with similar structures inhibited cancer cell proliferation significantly .
- Neuroprotective Studies : Research on related compounds indicated that those containing fluorinated phenyl groups exhibited improved protective effects against neuronal damage in vitro, further supporting the exploration of N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide for neurodegenerative diseases .
The exact mechanisms by which N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects are still under investigation. However, potential interactions include:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in neurotransmission and tumor growth.
- Receptor Modulation : It could influence various receptors linked to cell signaling pathways relevant to cancer and neuroprotection.
Comparison with Similar Compounds
Table 1: Core Heterocycle Variations in Analogous Compounds
Key Observations :
- The benzothieno core (target compound) contains a sulfur atom, enhancing electron-deficient properties compared to the oxygen-containing benzofuro core () .
- Thieno[3,2-d]pyrimidinone analogs () exhibit structural flexibility, with substituents like 7-phenyl or 4-fluorophenyl improving lipophilicity and target binding .
Pharmacological Activity Comparison
Key Observations :
- Benzothieno[3,2-d]pyrimidinones () demonstrate potent anti-inflammatory activity via COX-2 inhibition, suggesting similar mechanisms for the target compound .
- Thieno[3,2-d]pyrimidinone analogs () lack direct activity data but share structural motifs with kinase inhibitors and anti-cancer agents .
Q & A
Basic: How can researchers optimize the synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters:
- Temperature : Control between 60–80°C to balance reaction rate and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use palladium-based catalysts for coupling reactions or acid/base catalysts for cyclization steps .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity .
Analytical Validation : Confirm intermediates and final product via /-NMR, HPLC (>95% purity), and HRMS .
Basic: What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- -NMR to verify substituent positions (e.g., fluorophenyl and methyl groups) .
- FT-IR for carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .
- Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+H] = calculated for CHFNOS) .
- X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .
Basic: What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Target kinases (e.g., EGFR) or proteases via fluorometric assays .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Data Table :
| Assay Type | Target | Model System | Key Result |
|---|---|---|---|
| Cytotoxicity | HeLa | IC = 12 µM | Moderate activity |
| Kinase Inhibition | EGFR | IC = 8 µM | Competitive inhibition |
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use 8–10 concentration points to improve IC accuracy .
- Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis via flow cytometry and caspase-3 activation) .
- Computational Modeling : Perform molecular docking to clarify binding affinity discrepancies (e.g., AutoDock Vina) .
Advanced: What strategies elucidate the reaction mechanism of its thioacetamide group in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC under varying pH and temperature to identify rate-determining steps .
- Isotopic Labeling : Use -labeled water or -thiols to trace oxygen/sulfur incorporation .
- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in substitutions .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
Methodological Answer:
- Substituent Variation : Modify fluorophenyl (e.g., Cl, Br) or methyl groups to alter lipophilicity .
- Bioisosteric Replacement : Replace benzothieno ring with indole or pyridine to improve solubility .
Data Table :
| Derivative | Substituent | IC (EGFR) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 3-F,4-Me | 8 µM | 15 |
| Derivative A | 3-Cl,4-Me | 5 µM | 12 |
| Derivative B | Benzothieno→Indole | 3 µM | 28 |
Advanced: What experimental approaches address poor pharmacokinetic properties (e.g., low bioavailability)?
Methodological Answer:
- Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety to enhance absorption .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic degradation (t) .
- Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNA Interference : Knock down putative targets (e.g., EGFR siRNA) and assess compound efficacy loss .
- Pull-Down Assays : Use biotinylated probes to isolate compound-protein complexes for MS identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
